N-cyclohexyl-3-fluoro-4-(trifluoromethoxy)aniline
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Overview
Description
N-cyclohexyl-3-fluoro-4-(trifluoromethoxy)aniline is a chemical compound with a unique structure that includes a cyclohexyl group, a fluorine atom, and a trifluoromethoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-fluoro-4-(trifluoromethoxy)aniline typically involves the introduction of the cyclohexyl group, fluorine atom, and trifluoromethoxy group onto the aniline core through a series of chemical reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-fluoro-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the aniline core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
N-cyclohexyl-3-fluoro-4-(trifluoromethoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-cyclohexyl-3-fluoro-4-(trifluoromethoxy)aniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets, potentially affecting biological processes or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated anilines and trifluoromethoxy-substituted aromatic compounds. Examples include:
- 4-(Trifluoromethoxy)aniline
- 3-Fluoroaniline
- N-cyclohexylaniline
Uniqueness
N-cyclohexyl-3-fluoro-4-(trifluoromethoxy)aniline is unique due to the combination of its cyclohexyl, fluorine, and trifluoromethoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-cyclohexyl-3-fluoro-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4NO/c14-11-8-10(18-9-4-2-1-3-5-9)6-7-12(11)19-13(15,16)17/h6-9,18H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYJXCPXTVWDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=C(C=C2)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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